1-{2-[(2-Methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with a molecular formula of C15H14N2O4 and a molecular weight of 286.28 g/mol This compound is characterized by its unique structure, which includes a pyridine ring, a carboxylic acid group, and a carbamoyl group attached to a methylphenyl moiety
Preparation Methods
The synthesis of 1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves several steps. One common synthetic route includes the reaction of 2-methylphenyl isocyanate with 6-oxo-1,6-dihydropyridine-3-carboxylic acid in the presence of a suitable solvent and catalyst . The reaction conditions typically involve moderate temperatures and controlled pH to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context of its use .
Comparison with Similar Compounds
1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:
1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-2-CARBOXYLIC ACID: This compound has a similar structure but with the carboxylic acid group at a different position on the pyridine ring.
1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-5-OXOPYRIDINE-3-CARBOXYLIC ACID: This compound has a similar structure but with the oxo group at a different position on the pyridine ring.
The uniqueness of 1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID lies in its specific structural arrangement, which influences its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-[2-(2-methylanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-4-2-3-5-12(10)16-13(18)9-17-8-11(15(20)21)6-7-14(17)19/h2-8H,9H2,1H3,(H,16,18)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFWVVMRFMBRIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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